1,3-Dioxolan-2-one-d4

説明

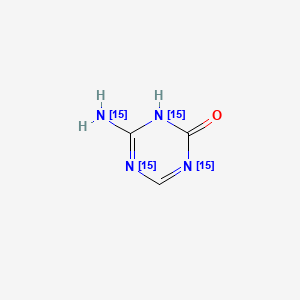

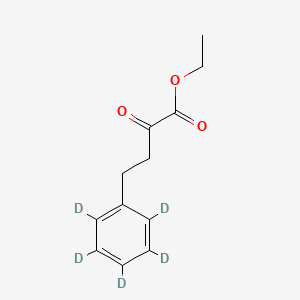

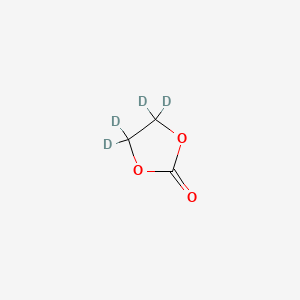

“1,3-Dioxolan-2-one-d4” is a variant of “1,3-Dioxolan-2-one”, which is also known by other names such as Carbonic acid, cyclic ethylene ester; Cyclic ethylene carbonate; Ethylene carbonate; Ethylene glycol carbonate; Glycol carbonate; 2-Dioxolone; Dioxolone-2; Ethylene glycol, cyclic carbonate; 1,3-Dioxacyclopentan-2-one . It has a molecular weight of 88.0621 and its molecular formula is C3H4O3 .

Synthesis Analysis

The synthesis of 1,3-Dioxolan-2-one and its variants has been studied in several papers. For instance, one paper describes the first example of solvent-free, organocatalyzed, polymerization of 1,3-dioxolan-4-ones, used as easily accessible monomers for the synthesis of polylactic acid (PLA) . Another paper discusses the formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane .

Molecular Structure Analysis

The molecular structure of 1,3-Dioxolan-2-one includes a total of 10 bonds. There are 6 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, and 1 carbonate (-thio) derivative . The structure can be viewed in both 2-dimensional and 3-dimensional formats .

Chemical Reactions Analysis

The chemical reactions involving 1,3-Dioxolan-2-one and its variants are complex and varied. For example, one study discusses the kinetics of substitution reactions of transition metal complexes in 1,3-dioxolane . Another paper presents the synthesis of 1,3-Dioxan-2-ones by Photo-Aerobic Selenium- -Acid .

Physical And Chemical Properties Analysis

1,3-Dioxolan-2-one has a molecular weight of 88.0621 . It is soluble in water and stable under neutral or basic conditions . It is also flammable and can cause irritation to skin, eye, and the respiratory system .

科学的研究の応用

However, examining these studies reveals the broader context of scientific interest in related chemical families, including their environmental behavior, toxicological profiles, and potential for biodegradation. These areas of research can offer indirect insights into how "1,3-Dioxolan-2-one-d4" might be studied or applied within scientific research, especially considering the structural and chemical similarities within this family of compounds.

For instance, studies on 2,4-dichlorophenoxyacetic acid (2,4-D) and its environmental and health impacts suggest a keen scientific interest in understanding the behavior of widely used chemicals in ecosystems and their potential effects on human health and non-target organisms (Zuanazzi et al., 2020), (Islam et al., 2017). Research on 1,4-dioxane as an emerging water contaminant highlights the importance of identifying and mitigating the risks associated with chemical pollutants in water supplies (Godri Pollitt et al., 2019).

作用機序

Target of Action

1,3-Dioxolan-2-one-d4, also known as cyclic carbonates, primarily targets the C=C double bond of homoallylic carbonic acid esters . The C=C double bond has emerged as a tactically privileged functional group for the construction of cyclic carbonic acid esters .

Mode of Action

The mode of action of 1,3-Dioxolan-2-one-d4 involves the direct activation of the C=C double bond of homoallylic carbonic acid esters. This activation is achieved by the catalytic interplay of a pyrylium dye and a diselane using ambient air as the sole oxidant and visible light as an energy source . This process initiates an intramolecular attack by an adjacent carbonic acid ester group .

Biochemical Pathways

The biochemical pathways affected by 1,3-Dioxolan-2-one-d4 involve the intramolecular cyclizations of carbonate nucleophiles onto inherently or catalytically activated C=C π-bonds . These motifs are frequently shown to serve as lynchpins for the stereoselective synthesis of 1,2- and 1,3-diols .

Pharmacokinetics

It is known that the compound is stable under neutral or basic conditions .

Result of Action

The result of the action of 1,3-Dioxolan-2-one-d4 is the synthesis of cyclic carbonates from homoallylic carbonic acid esters . This process is part of numerous scientific disciplines such as material sciences (e.g., polycarbonates), natural product research, and synthetic methodology .

Action Environment

The action of 1,3-Dioxolan-2-one-d4 can be influenced by environmental factors. For instance, the compound is stable under neutral or basic conditions . Furthermore, it has the unusual property of forming a three-phase system when combined with water and hexane .

Safety and Hazards

1,3-Dioxolan-2-one is a flammable liquid and can cause serious eye irritation . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . It is also advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition when handling this compound .

特性

IUPAC Name |

4,4,5,5-tetradeuterio-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3/c4-3-5-1-2-6-3/h1-2H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTRUDSVKNLOMY-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(=O)O1)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661940 | |

| Record name | (~2~H_4_)-1,3-Dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

362049-63-6 | |

| Record name | 1,3-Dioxolan-2-one-4,4,5,5-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362049-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~2~H_4_)-1,3-Dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 362049-63-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。